2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide
Overview
Description
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple methoxy groups and a naphthalene core, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide involves several steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the phenylacetamide group: This step involves the formation of an amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology.
Medicine: Its structural features may allow it to act as a pharmacophore, leading to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s multiple methoxy groups and aromatic rings suggest potential interactions with hydrophobic pockets in proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar and shares some functional groups with 2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide.
Bevantolol: Another compound with a similar structure, used as a beta-adrenergic antagonist.
Uniqueness
What sets this compound apart is its unique combination of a naphthalene core with multiple methoxy groups and a phenylacetamide moiety. This unique structure may confer specific biological activities and chemical reactivity not seen in other similar compounds.
Properties
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O6/c1-19-30(32-14-13-20-11-12-25(36-2)26(15-20)37-3)23-17-28(39-5)27(38-4)16-22(23)24(31(19)35)18-29(34)33-21-9-7-6-8-10-21/h6-12,15-17,32,35H,13-14,18H2,1-5H3,(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUUUKONULUTNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2C(=C1O)CC(=O)NC3=CC=CC=C3)OC)OC)NCCC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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